Home > Products > Screening Compounds P108158 > 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea
1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea - 1170813-31-6

1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea

Catalog Number: EVT-3047355
CAS Number: 1170813-31-6
Molecular Formula: C17H17N3O2
Molecular Weight: 295.342
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-methyl-3-(5-nitropyridin-2-yl)urea

  • Compound Description: This compound is a key intermediate in the synthesis of small molecule anticancer drugs. []
  • Relevance: This compound shares a urea moiety with the target compound, 1-benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea. The difference lies in the aromatic ring system attached to the urea, with 1-methyl-3-(5-nitropyridin-2-yl)urea incorporating a nitropyridine ring while the target compound features a 1-methyl-2-oxoindoline system. []

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide (Compound 17)

  • Compound Description: This compound is a potent and selective FLT3 inhibitor with promising activity against FLT3-ITD-positive acute myeloid leukemia (AML). []
  • Relevance: This compound shares a 2-oxoindoline core with the target compound, 1-benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea, albeit in a different oxidation state (oxoindoline vs. oxoindolin-3-ylidene). Both compounds also possess an amide linkage, highlighting structural similarities in their frameworks. []

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

  • Compound Description: This class of compounds acts as G protein-gated inwardly-rectifying potassium (GIRK) channel activators. []
  • Relevance: While not directly structurally analogous, these compounds and the target compound, 1-benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea, are both examples of heterocyclic compounds containing amide moieties being explored for their pharmacological activities. []

1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea (GLPG2938)

  • Compound Description: This compound is a potent S1P2 antagonist and a preclinical candidate for treating idiopathic pulmonary fibrosis (IPF). []
  • Relevance: GLPG2938 and the target compound, 1-benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea, both belong to the urea class of compounds and feature a central urea moiety connecting two aromatic ring systems. This highlights the exploration of urea derivatives in medicinal chemistry for diverse therapeutic applications. []

1-(1-((substituted)methyl)-5-methyl-2-oxoindolin-3-ylidene)-4-(substituted pyridin-2-yl)thiosemicarbazide

  • Compound Description: This class of compounds, derived from Mannich base isatin, demonstrates significant anti-inflammatory and analgesic activity. []
  • Relevance: This compound class and the target compound, 1-benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea, both feature a 2-oxoindolin-3-ylidene moiety, demonstrating the importance of this structural feature in medicinal chemistry. []
  • Compound Description: This 1,2,4-triazole derivative exhibits anticancer activity potentially through interaction with the EGFR kinase domain ATP binding site. []
  • Relevance: Although structurally distinct from the target compound, 1-benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea, this compound highlights the relevance of exploring benzyl substituents and heterocyclic systems in medicinal chemistry for discovering novel anticancer agents. []

1-((Aryl)(2-oxoindolin-3-yl-)methyl)urea and 1-((Aryl)(2-oxoindolin-3-yl-)methyl)thiourea derivatives

  • Compound Description: This class of compounds represents novel derivatives incorporating either a urea or thiourea moiety linked to a 2-oxoindoline system. [, ]
  • Relevance: These compounds are closely related to the target compound, 1-benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea, sharing the core structure of a urea or thiourea linked to a 2-oxoindoline. The variation lies in the substitution pattern on the nitrogen of the urea/thiourea and the presence of various aryl groups. [, ]

N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides

  • Compound Description: This series of compounds displays promising anticancer activity against the MCF-7 breast cell line. []
  • Relevance: Similar to the target compound, 1-benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea, this series features a 2-oxoindolin-3-ylidene moiety, emphasizing the significance of this scaffold in designing novel anticancer agents. []
Overview

1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic organic compound classified as an indolin-2-one derivative. This compound features a unique structure that includes a benzyl group attached to a urea moiety, which is further connected to a methyl-substituted oxoindoline ring. The structural characteristics of this compound contribute to its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry research.

Source and Classification

This compound is cataloged under the identifier 1170813-31-6 and is recognized for its potential in drug discovery and development. As part of the indolin-2-one class, it shares similarities with other compounds known for their pharmacological properties, including anticancer and enzyme inhibition activities .

Synthesis Analysis

Methods

The synthesis of 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of 1-methyl-2-oxoindoline with benzyl isocyanate. This reaction is generally conducted in organic solvents such as dichloromethane or tetrahydrofuran, utilizing a base like triethylamine to facilitate the formation of the urea linkage. The reaction conditions are usually mild, with stirring at room temperature or slightly elevated temperatures until the desired product is formed.

Technical Details

For industrial production, continuous flow reactors can be employed to optimize yield and purity. Advanced purification techniques such as chromatography and crystallization are utilized to ensure high-purity compounds suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure

The molecular structure of 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea can be represented by its IUPAC name and InChI code:

  • IUPAC Name: 1-benzyl-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
  • InChI: InChI=1S/C17H17N3O2/c1-20-15-8-7-14(9-13(15)10-16(20)21)19-17(22)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H2,18,19,22).

Data

The compound's molecular formula is C17H17N3O2C_{17}H_{17}N_{3}O_{2}, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its biological activity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions utilizing sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Substitution: The benzyl group may be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.

Technical Details

These reactions are significant for modifying the compound’s structure to enhance its pharmacological properties or to synthesize new derivatives for further study.

Mechanism of Action

The mechanism of action for 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea primarily involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound acts as an inhibitor of acetylcholine esterase (AChE), which prevents the breakdown of acetylcholine. This results in enhanced cholinergic transmission within the nervous system.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through disruption of key signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea include:

Appearance: Typically appears as a solid crystalline substance.

Melting Point: Specific melting point data may vary based on purity but can be determined through experimental methods.

Chemical Properties

Key chemical properties include:

Solubility: Soluble in organic solvents like dichloromethane and tetrahydrofuran.

Applications

Scientific Uses

1-Benzyl-3-(1-methyl-2-oxoindolin-5-y)urea has several applications in scientific research:

Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting various diseases, particularly in oncology and neuropharmacology.

Biological Studies: Utilized as an inhibitor in studies involving cholinergic transmission and cancer cell apoptosis.

Material Science: Potential applications in creating novel materials due to its unique chemical structure and properties .

Introduction to 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea in Contemporary Medicinal Chemistry

Historical Evolution of Urea-Containing Bioactive Compounds in Drug Discovery

The urea functional group represents one of medicinal chemistry’s most privileged pharmacophores, with its integration into drug design tracing back to Friedrich Wöhler’s seminal 1828 synthesis of urea, which established organic chemistry as a scientific discipline [1]. This moiety enables critical drug-target interactions through its capacity to form multiple stable hydrogen bonds with protein residues, enhancing binding affinity and biological specificity [1]. Early therapeutic applications included Bayer’s development of antitrypanosomal agents culminating in suramin (1920s), while glibenclamide (glyburide) exemplified urea’s antidiabetic applications [1]. The historical significance of urea derivatives is further evidenced by FDA-approved drugs spanning anticancer, antibacterial, anticonvulsant, and antiviral indications [1].

Table 1: Evolution of Urea-Containing Therapeutics

EraRepresentative CompoundTherapeutic ApplicationStructural Significance
Early 20th CenturySuraminAntitrypanosomalPolyurea scaffold
1970sGlibenclamideAntidiabeticArylurea core
2000sSorafenibAnticancer (multi-kinase inhibitor)Diaryurea motif
Contemporary1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea (CAS 1170813-31-6)Targeted protein modulationHybrid indolinone-urea architecture

Modern synthetic approaches have addressed historical safety concerns associated with urea production (e.g., phosgene utilization) through innovative methodologies employing ethylene carbonate, diethyl carbonate, or catalytic CO₂ reactions [1]. These advances facilitated the development of sophisticated urea derivatives like 1-benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea, which incorporates the bioactive indolinone framework to leverage synergistic pharmacological effects [2]. The compound’s emergence reflects medicinal chemistry’s progression from simple urea derivatives toward complex hybrid molecules designed for enhanced target specificity and optimized physicochemical properties [1] [2].

Structural Significance of Indolinone-Urea Hybrid Architectures in Targeted Therapeutics

1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea exemplifies rational structure-based design through its integration of two bioactive frameworks: the benzylurea moiety and the 1-methyl-2-oxoindolin-5-yl (indolinone) system. The indolinone core provides a conformationally constrained heterocyclic scaffold that mimics protein kinase hinge region binding motifs, while the urea linker enables critical hydrogen-bonding interactions [3] [7].

The compound’s molecular formula (C₁₇H₁₇N₃O₂) features:

  • Indolinone pharmacophore: Characterized by a lactam ring (2-oxindole) conferring planarity and hydrogen-bonding capability via N-H and carbonyl groups
  • N1-methylation: Enhances metabolic stability and modulates electron distribution within the oxindole system
  • Urea linkage: Positioned at C5 of the oxindole, enabling conjugation with the benzyl group while maintaining planarity
  • Benzyl substituent: Provides hydrophobic character for membrane penetration and potential π-stacking interactions [2] [3]

Table 2: Structure-Activity Relationships of Indolinone Hybrids

Structural FeatureTarget InteractionBiological ConsequenceReference Analogs
Unsubstituted oxindole N-HHydrogen bonding with kinase hinge region (e.g., CDK2 Glu81/Leu83)Enhanced kinase inhibitory activitySunitinib [3]
C5-urea substitutionHydrogen bond donation/acceptance in target active sitesImproved binding specificityNintedanib derivatives [3]
Benzyl group orientationHydrophobic pocket occupation & π-stackingIncreased potency against membrane-associated targetsMembrane-associated PLA₂ inhibitors [7]
N1-alkylationMetabolic stabilization & conformational modulationOptimized pharmacokinetic profile1-methylindirubin analogs [3]

X-ray crystallographic studies of related compounds reveal that N1-methylation induces conformational switching from trans,trans to cis,cis orientations, significantly altering target binding capabilities [1]. For 1-benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea, this conformational preference potentially enables optimal positioning for simultaneous interaction with both hydrophobic pockets and hydrogen-bonding residues in enzyme active sites [3] [7]. Molecular docking analyses of structurally analogous compounds demonstrate the urea carbonyl forming bidentate hydrogen bonds with key amino acids in kinases (CDK2, GSK-3β) and phospholipase A₂, while the benzyl group occupies adjacent hydrophobic clefts [3] [7].

Emergence of Dual-Pharmacophore Molecules in Multifactorial Disease Modulation

The strategic design of 1-benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea aligns with contemporary paradigms in medicinal chemistry focused on multi-target therapeutics. This approach addresses the inherent complexity of multifactorial diseases—particularly oncology and neurodegeneration—where singular target modulation often yields suboptimal efficacy due to compensatory pathway activation and disease heterogeneity [3] [4].

Oncological Applications: The compound’s structural analogs demonstrate dual CDK2/GSK-3β inhibition, validated through enzymatic assays showing IC₅₀ values of 37.77-52.75 nM (CDK2) and 32.09-40.13 nM (GSK-3β) [3]. This dual inhibition induces:

  • Cell cycle arrest at G₂/M phase via CDK2 inhibition
  • Apoptotic activation through GSK-3β-mediated pathway modulation
  • Anti-angiogenic effects via VEGFR-2 interactionMechanistically, the oxindole moiety occupies the ATP-binding pocket while the benzylurea extension interacts with adjacent allosteric sites, enabling simultaneous kinase inhibition [3].

Neuropharmacological Potential: 1,2,3-Triazole-urea hybrids demonstrate significant acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, with the urea functionality enabling key interactions with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of cholinesterases [4]. Though not directly tested, 1-benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea’s structural features suggest potential for similar interactions:

  • Benzyl group: Potential CAS engagement
  • Urea linkage: Hydrogen bonding with PAS residues
  • Oxindole carbonyl: Cation-π interactions with choline-binding site

Table 3: Dual-Target Pharmacological Profiles of Urea Hybrids

Compound ClassPrimary TargetsTherapeutic ApplicationStructural Determinants
Oxindole-benzofuran hybridsCDK2/GSK-3βBreast cancer (MCF-7, T-47D)Unsubstituted oxindole N-H; conjugated linker [3]
1,2,3-Triazole-ureasAChE/BuChENeurodegenerative disordersTriazole H-bonding; urea bridge [4]
Tricyclic heterobifunctional ureasE3 ligase/target proteinTargeted protein degradationCereblon-binding moiety; extended urea linker [5]
1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)ureaPLA₂/kinase targets (predicted)Multifactorial disease modulationBenzyl hydrophobicity; urea H-bonding; oxindole planarity [7]

The compound’s bifunctional architecture positions it within the proteolysis-targeting chimera (PROTAC) development landscape, where tricyclic cereblon binders linked to target protein ligands via urea connectors demonstrate efficient targeted protein degradation [5]. This emerging therapeutic paradigm leverages the ubiquitin-proteasome system, with heterobifunctional compounds simultaneously engaging E3 ubiquitin ligases (e.g., cereblon) and disease-relevant target proteins, inducing ubiquitination and subsequent proteasomal degradation [5].

Properties

CAS Number

1170813-31-6

Product Name

1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea

IUPAC Name

1-benzyl-3-(1-methyl-2-oxo-3H-indol-5-yl)urea

Molecular Formula

C17H17N3O2

Molecular Weight

295.342

InChI

InChI=1S/C17H17N3O2/c1-20-15-8-7-14(9-13(15)10-16(20)21)19-17(22)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H2,18,19,22)

InChI Key

WBUHDMPYZPNMCH-UHFFFAOYSA-N

SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.